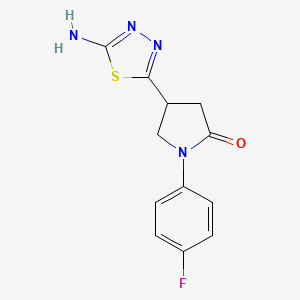

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a thiadiazole ring fused with a pyrrolidinone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Coupling with Pyrrolidinone: The thiadiazole intermediate is then coupled with a 4-fluorophenyl-substituted pyrrolidinone through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Functional Group Reactivity

The compound exhibits distinct reactivity due to its functional groups:

Key Reaction Conditions and Catalysts

Spectroscopic Characterization

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at δ 172–175 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 278.31 (C₁₂H₁₁FN₄OS) .

Stability and Degradation

科学研究应用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole scaffold. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Effects: Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents (like fluorine) has been associated with increased antibacterial potency .

- Antifungal Activity: Studies have reported that certain thiadiazole derivatives demonstrate antifungal effects against strains such as Candida albicans and Aspergillus niger. For example, derivatives with oxygenated substituents exhibited inhibition rates between 58% and 66% against these fungi .

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 25 |

| Compound B | Antifungal | C. albicans | 32-42 |

Drug Development

The unique structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one positions it as a promising candidate for drug development. The compound may serve as a lead in synthesizing new pharmaceuticals due to its ability to interact with various biological targets:

- Cytostatic Properties: The compound's thiadiazole moiety has shown potential in cytostatic applications, which could be beneficial in cancer therapy .

- Synergistic Effects: Combining this compound with other biologically active agents may enhance therapeutic efficacy while reducing toxicity through synergistic mechanisms .

Other Pharmacological Activities

In addition to its antimicrobial properties, compounds related to this compound have been investigated for various pharmacological activities:

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which could be leveraged in treating inflammatory diseases.

- Analgesic Properties: The potential analgesic effects of thiadiazole derivatives make them candidates for pain management therapies.

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy: A study demonstrated that a series of thiadiazole derivatives exhibited superior antimicrobial activity compared to standard antibiotics. For instance, a compound structurally similar to the one discussed showed an MIC of 31.25 μg/mL against E. coli, outperforming conventional treatments like ofloxacin .

- Development of New Therapeutics: Researchers synthesized new derivatives based on the thiadiazole framework and evaluated their biological activities. One notable derivative showed significant activity against both bacterial and fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

作用机制

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Similar Compounds

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the fluorine atom on the phenyl ring.

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but has a chlorine atom instead of fluorine on the phenyl ring.

Uniqueness

The presence of the fluorine atom on the phenyl ring in 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

生物活性

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a derivative of the thiadiazole class, which has attracted significant attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula for this compound is C12H11FN4OS with a molecular weight of approximately 274.31 g/mol. The structure features a pyrrolidine ring substituted with a fluorophenyl group and an amino-thiadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assessment : The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, related compounds in the same class showed IC50 values as low as 2.32 µg/mL against MCF-7 cells .

- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest . In vitro studies suggest that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Tubulin inhibition |

| 22 | SK-MEL-2 | 4.27 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds similar to this compound have shown promising results against various bacterial and fungal strains:

- Bacterial Inhibition : Studies reported that derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 25 µg/mL to 32 µg/mL .

- Fungal Activity : The compound also displayed antifungal properties against strains like Candida albicans, with MIC values comparable to standard antifungal agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbe Type | MIC (µg/mL) | Activity |

|---|---|---|---|

| 9d | S. aureus | 25 | Antibacterial |

| 9e | E. coli | 32 | Antibacterial |

| 8d | C. albicans | 42 | Antifungal |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for additional therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Emerging research indicates that certain thiadiazole derivatives may offer neuroprotective benefits, although this area requires further investigation.

Case Studies and Research Findings

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression in xenograft models, indicating potential for therapeutic application in oncology .

- Selectivity Towards Cancer Cells : Selectivity studies revealed that certain derivatives preferentially target cancer cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics .

属性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHWOYGFCZQXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。